molecular formula C8H16N2O2 B7880608 methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate CAS No. 1820575-25-4

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate

Cat. No.: B7880608
CAS No.: 1820575-25-4
M. Wt: 172.22 g/mol
InChI Key: PKLKJOHNINGLAQ-NKWVEPMBSA-N
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Description

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their use in various applications, including as pesticides, pharmaceuticals, and chemical intermediates. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carbamate group, which is an ester of carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate typically involves the reaction of a piperidine derivative with methyl chloroformate. The process can be summarized as follows:

    Starting Material: The synthesis begins with the preparation of the piperidine derivative, specifically (3S,4S)-4-methylpiperidine.

    Reaction with Methyl Chloroformate: The piperidine derivative is then reacted with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification systems can help achieve consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]carbamate: This compound features a benzyl group instead of a methyl group, which can alter its chemical and biological properties.

    Methyl N-[(3S,4S)-4-ethylpiperidin-3-yl]carbamate: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions with molecular targets.

Uniqueness

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLKJOHNINGLAQ-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820575-25-4, 694495-64-2
Record name Carbamic acid, N-[(3S,4S)-4-methyl-3-piperidinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820575-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694495-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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